Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate
Description
Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate is a synthetic organic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The acrylate ester moiety at the 2-position includes a hydroxyl group, distinguishing it from closely related analogs. This structure confers unique physicochemical properties, such as enhanced polarity due to the hydroxyl group and electron-withdrawing effects from the trifluoromethyl and chlorine substituents.
Properties
IUPAC Name |
ethyl (Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c1-2-19-10(18)9(17)4-8-7(12)3-6(5-16-8)11(13,14)15/h3-5,17H,2H2,1H3/b9-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXQQTQLGFZTKF-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that it may affect spectrin-like proteins in the cytoskeleton of oomycetes.
Mode of Action
It is thought to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes.
Biochemical Pathways
It is known to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb, suggesting that it may impact multiple pathways related to the growth and development of oomycetes.
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier. It is also predicted to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism.
Result of Action
Given its proposed interaction with spectrin-like proteins and its ability to inhibit the growth of certain oomycetes, it may lead to structural changes in the cytoskeleton and disrupt normal cellular functions.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c, suggesting that temperature and exposure to oxygen may impact its stability.
Comparison with Similar Compounds
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
- Substituents: Amino group at the acrylate β-position.
- Molecular Formula : C₁₁H₁₀ClF₃N₂O₂.
- Molecular Weight : 294.66 g/mol.
- Key Properties: The amino group enhances nucleophilicity, making this compound a precursor in synthesizing heterocyclic compounds. It is used in medicinal chemistry for developing kinase inhibitors .
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate
- Substituents: Sulfanyl group and 4-iodoanilino moiety.
- Molecular Formula : C₁₇H₁₃ClF₃IN₂O₂S.
- The iodine atom may facilitate radiolabeling for tracking studies .
Fluopyram
- Structure : N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.
- Molecular Formula : C₁₆H₁₁ClF₆N₂O.
- Application : A fungicide inhibiting mitochondrial succinate dehydrogenase (complex II). Its pyridinyl-ethyl-benzamide structure highlights the importance of the trifluoromethyl group in bioactivity .
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
- Substituents : Indole ring fused to the pyridine.
- Molecular Formula : C₁₉H₁₄ClF₃N₂O₂.
- Application : Used in drug discovery for its dual heterocyclic system, which may target serotonin receptors or microbial enzymes .
Comparative Data Table
*Calculated based on structural similarity.
Research Findings and Mechanistic Insights
- Agrochemical Efficacy : Compounds like Fluopyram demonstrate that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is critical for binding to fungal succinate dehydrogenase, disrupting energy production .
- Synthetic Flexibility: Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate serves as a versatile intermediate. Its amino group can undergo condensation reactions to form imines or amides, enabling diversity-oriented synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
